Omp-alpha protein
Description
Properties
CAS No. |
149024-69-1 |
|---|---|
Molecular Formula |
C12H13BrO3 |
Synonyms |
Omp-alpha protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Proteins
Structural Similarities and Divergences
Table 1: Structural Comparison of Omp-alpha with Homologous Proteins
Key Observations :
- Shared Periodicity : Omp-alpha, M protein, and beta-giardin exhibit a 3.58-residue periodicity, suggesting a subclass of fibrous proteins with atypical coiled-coil packing .
- Domain Organization : Unlike M protein and beta-giardin, Omp-alpha features a distinct tripartite architecture with specialized membrane-anchoring domains .
Functional and Stability Comparisons
Conformational Stability
- Omp-alpha : Stability is maintained under extreme thermal conditions (Thermotoga maritima thrives at 80°C), likely due to its coiled-coil rigidity .
- M Protein : Prone to aggregation under oxidative stress due to exposed hydrophobic regions, limiting its structural resilience .
- Beta-giardin : Exhibits pH-dependent stability, forming paracrystalline arrays in acidic environments (e.g., host gut) .
Functional Roles
Methodological Approaches for Comparative Analysis
- Empirical Phase Diagrams (EPDs) : Used to map conformational stability under stress (e.g., temperature, pH), revealing differences in Omp-alpha’s thermal resilience compared to beta-giardin’s pH sensitivity .
- Comparative Signature Diagrams (CSDs) : Highlight structural divergence in coiled-coil regions, such as Omp-alpha’s unique periodicity .
- Homology Modeling : Predicts structural conservation in low-sequence-similarity proteins (e.g., Omp-alpha vs. M protein), validated by electron microscopy .
Research Findings and Implications
Structural Conservation vs. Sequence Divergence : Despite low sequence identity (<20%), Omp-alpha shares structural motifs (e.g., coiled-coil periodicity) with M protein and beta-giardin, underscoring evolutionary conservation of functional geometry .
Stability Mechanisms : Omp-alpha’s thermal stability contrasts with beta-giardin’s pH adaptability, reflecting niche-specific evolutionary pressures .
Biotechnological Applications: Omp-alpha’s robust coiled-coil structure has inspired synthetic protein scaffolds for nanotechnology, leveraging its thermal resilience .
Preparation Methods
Cell Culture and Membrane Fractionation
Omp-alpha is natively expressed in Thermotoga maritima, a thermophilic eubacterium grown under anaerobic conditions at optimal temperatures of 80°C. Cultivation typically occurs in complex media supplemented with yeast extract and elemental sulfur to support hyperthermophilic metabolism. Following growth, cells are harvested via centrifugation (10,000 × g, 20 minutes) and subjected to lysis using a French press or sonication under denaturing or native conditions.
The outer membrane fraction is isolated through differential centrifugation. Initial low-speed centrifugation (5,000 × g) removes unbroken cells, followed by ultracentrifugation (100,000 × g, 1 hour) to pellet membrane fragments. To enrich outer membrane proteins, the pellet is treated with sodium lauroyl sarcosinate (sarkosyl), which solubilizes inner membrane proteins while leaving outer membrane components intact.
Purification Strategies for Omp-alpha
Detergent-Based Solubilization and Chromatography
Omp-alpha’s integration into the outer membrane necessitates detergent-mediated solubilization. Studies employ 2% (w/v) N-lauryl sarcosine or octyl-β-D-glucopyranoside to extract the protein. Subsequent purification leverages ion-exchange chromatography due to Omp-alpha’s calculated pI of 4.54. For example, anion-exchange columns (e.g., DEAE-Sepharose) equilibrated with Tris-HCl (pH 7.5) and NaCl gradients (0–1 M) effectively resolve Omp-alpha from contaminating proteins.
Biochemical and Structural Characterization
Electrophoretic and Spectroscopic Analysis
SDS-PAGE confirms Omp-alpha’s homogeneity, revealing a monomeric subunit of ~43 kDa under denaturing conditions and a dimeric form (~86 kDa) in native gels. Western blotting with anti-Omp-alpha antibodies validates specificity, while circular dichroism (CD) spectroscopy characterizes secondary structures, highlighting the dominant α-helical content (65–70%) consistent with its coiled-coil domain.
Electron Microscopy and Scanning Transmission EM
Negative staining electron microscopy visualizes Omp-alpha as rod-shaped spacers spanning ~45 nm, correlating with the periplasmic distance between inner and outer membranes. Scanning transmission electron microscopy (STEM) mass measurements reveal a tetrameric configuration (172 kDa) under non-denaturing conditions, suggesting dynamic oligomerization dependent on environmental factors.
Structural Insights from Sequence and Modeling
Tripartite Domain Organization
The omp alpha gene encodes a 380-residue protein with three domains:
-
N-terminal globular domain (residues 1–64) : Binds peptidoglycan via homology to cell wall-anchored proteins.
-
Central coiled-coil domain (residues 65–364) : Exhibits a 3.58-residue periodicity, distinct from canonical 3.5-periodic coiled coils, as predicted by COILS algorithm.
-
C-terminal transmembrane anchor (residues 365–380) : Integrates into the outer membrane via β-barrel structure.
Computational Modeling of Oligomerization
Molecular dynamics simulations reconcile discrepancies between dimeric and tetrameric observations. The coiled-coil domain’s atypical periodicity permits both two- and four-stranded configurations, with tetramerization stabilized by hydrophobic interactions at elevated temperatures.
Challenges and Optimizations in Omp-alpha Preparation
Stability Under Thermal and Chemical Stress
As a thermophilic protein, Omp-alpha retains structural integrity at 80°C but requires reducing agents (e.g., DTT) to prevent disulfide bond formation during purification. Prolonged exposure to detergents like SDS induces irreversible denaturation, necessitating mild non-ionic detergents (e.g., Triton X-100) for solubilization.
Q & A
Q. Table 1: Key Databases for Omp-alpha Research
Q. Table 2: Common Technical Challenges & Solutions
| Challenge | Solution | Validation Criteria |
|---|---|---|
| Low protein yield | Optimize codon usage for expression hosts | SDS-PAGE purity, endotoxin levels |
| Epitope masking by PTMs | Use deglycosylation enzymes pre-ELISA | Antibody binding efficiency |
Critical Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
